

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *(R)*-5-Oxotetrahydrofuran-3-yl acetate
CAS No.: 138666-02-1
Cat. No.: B144444

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In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror images, governs the interaction between a drug and its biological target, profoundly influencing efficacy, safety, and pharmacokinetic profiles.[1][2] More than half of all small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers, making access to enantiomerically pure compounds a critical necessity.[1]

Chiral building blocks—enantiopure molecular fragments with reactive functional groups—are the foundational components that enable the efficient and predictable synthesis of these complex chiral drugs.[3][4][5] They serve as invaluable intermediates, allowing researchers to introduce specific stereocenters into a target molecule, thereby accelerating lead optimization and reducing the risks associated with late-stage isomer separation.[5]

Among these vital scaffolds, the γ -butyrolactone motif is a privileged structure found in a wide array of natural products and pharmacologically active compounds, known for its diverse biological activities.[6][7] **(R)**-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1) is a prime example of such a building block. It combines the rigid lactone core with a stereodefined

hydroxyl group, protected as an acetate, providing a versatile handle for subsequent chemical transformations. This guide offers a detailed exploration of its synthesis, characterization, and strategic application for researchers engaged in the synthesis of novel therapeutics.

Enantioselective Synthesis: Accessing Optical Purity

The primary challenge in utilizing **(R)-5-Oxotetrahydrofuran-3-yl acetate** lies in its efficient and enantioselective synthesis. The goal is to produce the (R)-enantiomer with high optical purity, as the biological activity of its downstream products will be stereospecific. The most field-proven and scalable approach involves the enzymatic kinetic resolution of a racemic precursor.

Core Strategy: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent. In this context, a lipase enzyme is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental sustainability.

The logical workflow involves two key stages: first, the synthesis of the racemic alcohol, (\pm)-4-hydroxy-dihydrofuran-2(3H)-one, and second, its enzymatic resolution followed by separation and conversion.

Experimental Protocol: Synthesis via Enzymatic Resolution

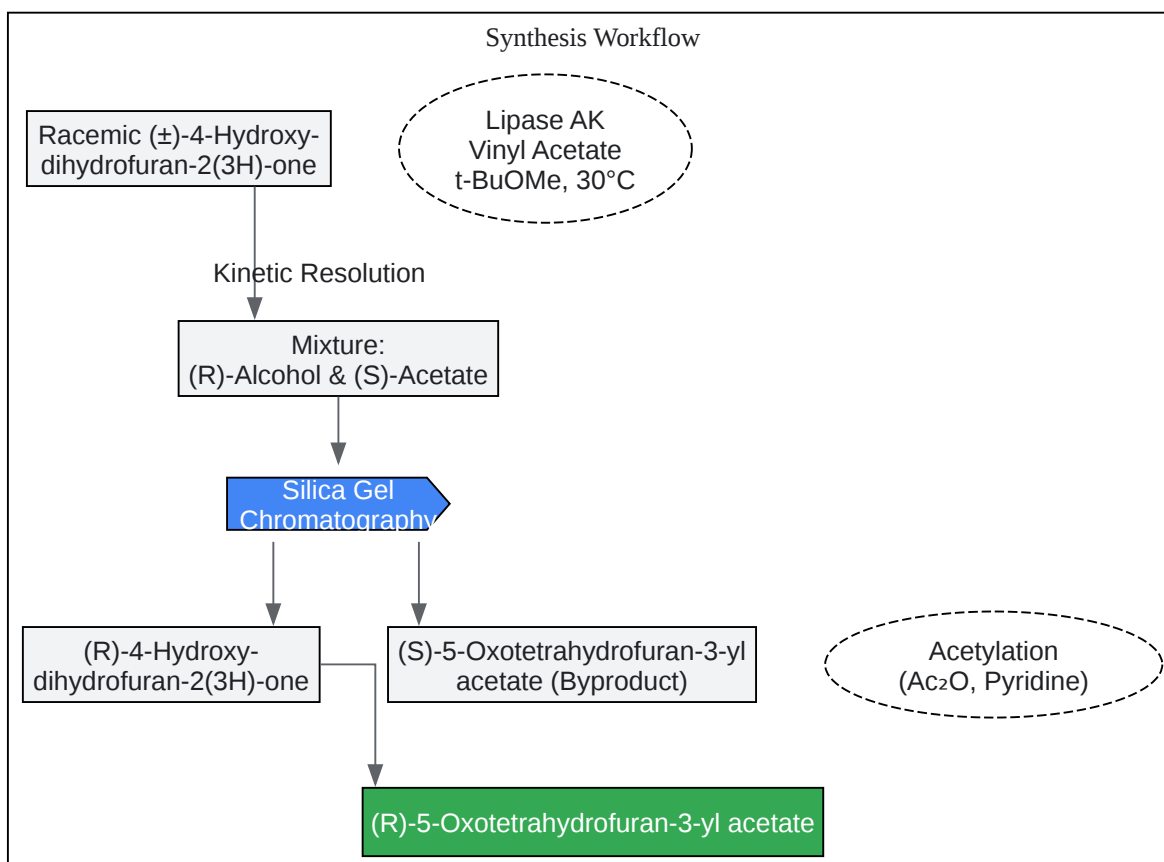
This protocol outlines a reliable, two-step procedure to obtain the target compound.

Step 1: Synthesis of Racemic (\pm)-4-Hydroxy-dihydrofuran-2(3H)-one

The racemic alcohol precursor is readily synthesized from commercially available starting materials. A common route involves the reduction of 5-oxotetrahydrofuran-3-carboxylic acid or its esters.

Step 2: Enzymatic Kinetic Resolution and Acetylation

- Principle: Lipase AK from *Pseudomonas fluorescens* is an effective biocatalyst for the transesterification of the racemic alcohol using vinyl acetate as an acyl donor. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. The two can then be separated chromatographically. The unreacted (R)-alcohol is subsequently acetylated to yield the final product.
- Detailed Methodology:
 - Enzyme Suspension: To a flame-dried 250 mL round-bottom flask, add (±)-4-hydroxy-dihydrofuran-2(3H)-one (1.0 eq) and anhydrous tert-butyl methyl ether (t-BuOMe).
 - Acylation: Add Lipase AK (e.g., from Amano Enzyme) and vinyl acetate (0.6 eq). The use of a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion for optimal enantiomeric excess of the remaining alcohol.
 - Reaction Monitoring: Seal the flask and stir the suspension at 30 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved. This is a critical step, as over-reaction will decrease the enantiomeric excess of the unreacted alcohol.
 - Workup: Once the target conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
 - Purification: Purify the resulting mixture of (S)-acetate and (R)-alcohol by silica gel flash column chromatography to separate the two components.
 - Final Acetylation: To the isolated (R)-4-hydroxy-dihydrofuran-2(3H)-one, add a suitable solvent like dichloromethane (DCM), followed by pyridine and acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC).
 - Final Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution, extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield pure **(R)-5-Oxotetrahydrofuran-3-yl acetate**.



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Workflow for the Enantioselective Synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized building block.

Key Physicochemical Properties

Property	Value	Source
CAS Number	138666-02-1	
Molecular Formula	C ₆ H ₈ O ₄	
Molecular Weight	144.13 g/mol	
Appearance	White or Colorless Powder to Liquid	[8]
Storage	Sealed in dry, 2-8°C	[9]

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic data based on the molecule's structure and analysis of similar compounds.[10][11][12][13]

¹H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCl₃)

Proton(s)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-3	~5.4	m	-	CH-OAc
H-5a	~4.4	dd	J ≈ 9.0, 7.5	O-CH ₂ (diastereotopic)
H-5b	~4.2	dd	J ≈ 9.0, 6.0	O-CH ₂ (diastereotopic)
H-4a	~2.9	ddd	J ≈ 18.0, 7.5, 6.0	CH ₂ -C=O (diastereotopic)
H-4b	~2.7	ddd	J ≈ 18.0, 9.0, 7.5	CH ₂ -C=O (diastereotopic)

| -COCH₃ | ~2.1 | s | - | Acetate Methyl |

¹³C NMR (Carbon NMR) Data (Predicted, 125 MHz, CDCl₃)

Carbon	Chemical Shift (δ , ppm)	Assignment
Lactone C=O	~175	C-2
Acetate C=O	~170	-COCH ₃
C-3	~68	CH-OAc
C-5	~72	O-CH ₂
C-4	~35	CH ₂ -C=O

| Acetate CH₃ | ~21 | -COCH₃ |

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~1785	Strong	C=O Stretch (γ-Lactone)
~1740	Strong	C=O Stretch (Acetate Ester)
~1230	Strong	C-O Stretch (Acetate Ester)

| ~1170 | Strong | C-O Stretch (Lactone) |

MS (Mass Spectrometry) Data (EI)

m/z	Relative Intensity	Proposed Fragment
144	Low	[M]⁺ (Molecular Ion)
101	Moderate	[M - CH ₃ CO] ⁺ (Loss of acetyl group)
84	Moderate	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)

| 43 | High | [CH₃CO]⁺ (Acetyl cation, often base peak) |

Structural Fragments & Spectroscopic Signals

MS

Acetyl Cation
[m/z 43]⁺Loss of Acetic Acid
[M-60]⁺

IR

Acetate C=O (~1740 cm⁻¹)Lactone C=O (~1785 cm⁻¹)

NMR

CH₃ (~2.1 ppm)

H-5 (~4.2-4.4 ppm)

H-3 (~5.4 ppm)

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Key Structural Features and Their Spectroscopic Fingerprints.

Applications in Synthesis

(R)-5-Oxotetrahydrofuran-3-yl acetate is a powerful intermediate for several reasons:

- **Stereocontrol:** It directly provides a chiral center with a defined (R)-configuration.
- **Orthogonal Protection:** The acetate and lactone are distinct functional groups. The acetate can be selectively hydrolyzed to reveal a secondary alcohol, while the lactone can be opened under different conditions (e.g., with a nucleophile) to give a functionalized linear chain.
- **Scaffold Rigidity:** The furanone ring provides conformational constraint, which can be advantageous in designing molecules that fit into specific protein binding pockets.

This building block is an ideal starting point for the synthesis of:

- **Nucleoside Analogues:** The furanose-like structure is a precursor to modified sugars used in antiviral and anticancer agents.
- **Complex Natural Products:** Many bioactive natural products contain substituted butyrolactone cores.[\[14\]](#)
- **Prostaglandin Derivatives:** The core structure can be elaborated to form analogs of these lipid-based signaling molecules.

The strategic value lies in its ability to serve as a linchpin, connecting other molecular fragments in a stereochemically controlled manner, ultimately leading to enantiomerically pure and complex drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[9\]](#)[\[15\]](#)
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[\[9\]](#)
- **Storage:** Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.

Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and process developers. Its defined stereochemistry and versatile functionality make it a high-value building block for constructing complex chiral molecules. By leveraging robust enantioselective synthesis methods, such as enzymatic resolution, researchers can reliably access this compound in high optical purity. A thorough understanding of its spectroscopic properties ensures quality control and facilitates its seamless integration into multi-step synthetic campaigns, ultimately accelerating the path toward the discovery and development of novel, life-saving therapeutics.

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